Baciguent
Description
Definition and Classification of Bacitracin A
Bacitracin A (C₆₆H₁₀₃N₁₇O₁₆S) is a cyclic polypeptide antibiotic and the primary active component of the bacitracin complex, constituting 60–80% of commercial preparations. It belongs to the homodetic cyclic peptide family, characterized by a macrocyclic structure formed through amide bonds between amino acid residues. Bacitracin A is classified as a non-ribosomally synthesized antibiotic due to its production by Bacillus licheniformis via modular enzyme complexes. Its antimicrobial activity stems from its unique mechanism of targeting bacterial cell wall biosynthesis, specifically through binding to undecaprenyl pyrophosphate (C₅₅PP).
Historical Context and Discovery
Discovery by Johnson and Tracy (1943)
Bacitracin A traces its origin to May 1943, when bacteriologist Balbina Johnson isolated a novel Bacillus strain from the infected leg wound of seven-year-old Margaret Tracy, who sustained a compound fracture from an ice truck accident. Johnson observed that this strain produced potent antibacterial substances capable of inhibiting Staphylococcus aureus, leading to the identification of the bacitracin complex. The antibiotic’s name combines Bacillus and "Tracy," though the latter was misspelled in its official designation.
Development and FDA Approval (1948)
Following its discovery, bacitracin underwent extensive purification and clinical testing. The U.S. Food and Drug Administration (FDA) approved bacitracin for medical use on 29 July 1948, marking it as one of the earliest antibiotics developed after penicillin. Initial formulations focused on topical applications due to nephrotoxicity concerns with systemic use.
Historical Significance in Antimicrobial Research
Bacitracin A’s discovery catalyzed research into polypeptide antibiotics and bacterial antagonism. It provided the first evidence that soil-derived Bacillus species could yield clinically viable antibiotics, influencing subsequent discoveries like polymyxin and gramicidin. Its unique mechanism of action—targeting C₅₅PP—remains a cornerstone in studies of cell wall biosynthesis inhibitors.
General Overview of Bacitracins Family
Bacitracin Components (A, B, C, D, E, F)
The bacitracin complex comprises at least nine structurally related variants, with Bacitracin A (BacA) being the most therapeutically significant. Key components include:
Comparative Analysis of Bacitracin Variants
Bacitracin A exhibits superior antibacterial activity compared to other variants due to its optimized binding to C₅₅PP. Structural studies reveal that substitutions in Bacitracin B1 (e.g., valine at position 1) reduce hydrophobic interactions with bacterial membranes, decreasing potency by ~30%. Bacitracin C1 and F, with altered cyclic conformations, show limited clinical utility but serve as templates for synthetic analogs. Recent rational design efforts have enhanced Bacitracin A’s activity against vancomycin-resistant pathogens by introducing linear aliphatic side chains at positions 3, 5, and 8.
Properties
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKOFPXJLQSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-87-4, 22601-59-8 | |
| Record name | bacitracin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baciguent | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bacitracin F, 1-[N-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-4-thiazolyl]carbonyl]-l-leucine]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precipitation and Zinc Complexation
Zinc ions are introduced to stabilize Bacitracin A and enhance its antibacterial activity. As detailed in the CN102161693A patent, sodium hydroxide adjusts the solution to pH 8–11, followed by the addition of zinc oxide, zinc chloride, or zinc sulfate. The mixture is stirred for 1–2 hours, after which mineral acids (hydrochloric or sulfuric) lower the pH to 5–7, inducing precipitation of the zinc-bacitracin complex.
Table 1: Zinc-Bacitracin Preparation Parameters from Patent Embodiments
| Component | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Bacitracin Solution | 100 L | 100 L |
| Zinc Source | 2.3 kg ZnCl₂ | 3.2 kg ZnSO₄ |
| Reaction pH | 8–11 → 5–7 | 8–11 → 5–7 |
| Yield | 11.2 kg | 12.6 kg |
Solid-Liquid Separation and Drying
The precipitated complex is separated via centrifugation or filtration, then dried using fluidized bed dryers to achieve a moisture content below 5%. The final product is milled and sieved to ensure uniform particle size.
Chemical Synthesis and Structural Modifications
While industrial production relies on fermentation, chemical synthesis enables the creation of Bacitracin A analogues with enhanced properties. Recent work by Li et al. (2024) highlights the substitution of hydrophobic residues (Leu3, Ile5, Ile8, d-Phe9) with lipophilic side chains to improve membrane anchoring and target binding. Key findings include:
- Analogues 9 and 11 : Featuring 8-carbon aliphatic chains at Leu3 or Ile8, these variants exhibit 4–8× greater activity against vancomycin-resistant Enterococcus faecium compared to natural Bacitracin A.
- Zinc Independence : Modified analogues retain efficacy without requiring Zn²⁺ supplementation, simplifying formulation.
Despite these advances, full chemical synthesis remains economically unfeasible for large-scale production due to the peptide’s structural complexity.
Quality Control and Analytical Characterization
Rigorous testing ensures compliance with pharmacopeial standards. The CN102161693A patent specifies:
- Zinc Content : 4.0–6.0% by weight.
- Bacitracin A Purity : >40.0%, with isoforms B1–B3 collectively >70.0%.
- Potency : Minimum 65 units/mg.
Modern analytical techniques, including HPLC-MS and NMR, verify structural integrity and quantify isoform distribution.
Table 2: Quality Control Specifications for Bacitracin A
| Parameter | Requirement | Method |
|---|---|---|
| Zinc Content | 4.0–6.0% | Atomic Absorption |
| Bacitracin A | >40.0% | HPLC |
| Total B1–B3 Isoforms | >70.0% | HPLC-MS |
| Microbial Potency | ≥65 U/mg | Agar Diffusion |
Chemical Reactions Analysis
Metal Ion Complexation and Antibacterial Action
Bacitracin A forms stoichiometric complexes with divalent metal ions, enabling its primary antibacterial mechanism:
These complexes exhibit a 1:1 molar ratio, as confirmed by isothermal titration calorimetry studies. The metal-dependent DNA cleavage occurs through Fenton-like reactions, producing hydroxyl radicals that damage bacterial DNA .
Precipitation and Purification Reactions
Industrial isolation employs specific chemical interactions:
Table 1: Precipitation Agents and Efficiency
| Reagent | Concentration | Yield (%) | Purity (Units/mg) |
|---|---|---|---|
| Salicylic acid | 0.5 M (pH 4) | 85 ± 3 | 30-40 |
| Sodium chloride | 5 M | 62 ± 5 | 12-18 |
| Acetone | 70% v/v | 55 ± 7 | 8-10 |
Salicylic acid precipitation achieves optimal recovery without denaturation, while NaCl induces partial aggregation. Adsorption studies show:
-
Charcoal binds 98% bacitracin at pH 5.5, but elution recovers <40% activity
-
Aluminum oxide adsorption capacity: 1.2 mg bacitracin/g adsorbent
Regulatory Chemical Interactions
Biosynthesis is controlled by molecular feedback mechanisms:
The AbrB repressor binds the bacABC promoter with Kd = 15 nM, while Spo0A displaces it at concentrations >50 nM . This precise chemical equilibrium regulates industrial-scale production.
Stability and Degradation
Critical stability parameters:
-
pH Sensitivity : 90% degradation at pH <3 or >9 (24 hrs, 25°C)
-
Oxidative Damage : 0.1% H₂O₂ causes 70% activity loss in 1 hr
This comprehensive profile establishes bacitracin A as a metallo-dependent antibiotic with complex biosynthesis regulation. The chemical interactions detailed here inform both pharmacological applications and industrial production strategies.
Scientific Research Applications
Medical Applications
Bacitracin A is predominantly used in topical formulations for treating skin infections and preventing wound infections. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against several pathogens.
Topical Antibiotic Use
- Indications : Bacitracin A is commonly applied for:
- Minor cuts and scrapes
- Bacterial skin infections
- Prevention of infections in surgical wounds
- Mechanism of Action : It disrupts the bacterial cell wall by binding to metal ions and preventing the formation of peptidoglycan layers essential for bacterial integrity .
| Application | Formulation | Target Pathogen |
|---|---|---|
| Wound care | Ointment | Staphylococcus aureus, Streptococcus pyogenes |
| Eye infections | Ophthalmic ointment | Neisseria gonorrhoeae, Corynebacterium species |
| Pneumonia in infants | Intramuscular injection | Various Gram-positive bacteria |
Systemic Applications
Although primarily used topically, bacitracin A can be administered intramuscularly for more severe infections. However, systemic use is limited due to nephrotoxicity risks .
Veterinary Applications
In veterinary medicine, bacitracin A is utilized for treating infections in livestock and poultry. It is particularly noted for its effectiveness against Gram-positive bacteria that can cause diseases in animals.
Livestock Treatment
- Indications : Used in cattle and swine for:
- Treating respiratory infections
- Preventing enteritis caused by Clostridium species
- Regulatory Status : Bacitracin is regulated due to its potential impact on human health through antibiotic resistance .
| Animal Type | Application | Target Pathogen |
|---|---|---|
| Swine | Feed additive | Clostridium perfringens |
| Poultry | Water medication | Escherichia coli |
Agricultural Applications
Bacitracin A is also employed as a growth promoter in animal feed, especially in poultry farming, where it helps improve feed efficiency and reduce disease incidence.
Growth Promotion
- Mechanism : Enhances gut health by controlling pathogenic bacteria.
- Regulatory Concerns : The use of bacitracin as a growth promoter has faced scrutiny due to concerns about antibiotic resistance in humans .
| Application | Dosage Form | Benefits |
|---|---|---|
| Poultry feed | Premix with bacitracin A | Improved growth rates and reduced mortality |
Case Studies
Several studies highlight the efficacy of bacitracin A in clinical settings:
Clinical Efficacy Study
A study demonstrated that bacitracin ointment significantly reduced infection rates in post-operative patients compared to controls (p < 0.05). The study involved 200 participants undergoing minor surgeries, with a follow-up period of 30 days .
Veterinary Field Study
In a trial involving swine, the administration of bacitracin A resulted in a 30% reduction in enteritis cases compared to untreated groups over a six-month period, showcasing its effectiveness as a preventive measure .
Mechanism of Action
Bacitracin A exerts its antibacterial effects by interfering with the synthesis of the bacterial cell wall. It binds to a lipid carrier molecule called undecaprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane. By inhibiting this transport, bacitracin prevents the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Key Research Findings
Structural Conservation: Bacitracin A’s thiazoline ring and D-amino acids are critical for zinc binding and target specificity, which are partially conserved in analogues like NNS4-3’s peptide .
Resistance Mechanisms : Unlike narrow-spectrum peptides, Bacitracin A resistance requires mutations in the BceAB transporter or C55-PP phosphatase (bcrC), which are rarely observed clinically .
Synthetic Potential: Bacitracin A’s scaffold allows for rational design of analogues with improved safety profiles, such as Nano-BAP85 .
Biological Activity
Bacitracin A is a potent antibiotic derived from the bacterium Bacillus subtilis, primarily known for its efficacy against Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, clinical applications, and recent research findings.
Overview of Bacitracin A
Bacitracin A is part of a family of polypeptide antibiotics and is characterized by its ability to inhibit bacterial cell wall synthesis. It has a molecular weight of approximately 1422.7 Da and consists of 12 amino acid residues, four of which are D-amino acids, providing it with stability against proteolytic degradation .
Bacitracin A exerts its antibacterial effects by binding to undecaprenyl pyrophosphate (C55PP), a lipid carrier involved in the transport of peptidoglycan precursors across the bacterial membrane. By sequestering C55PP, bacitracin inhibits the synthesis of peptidoglycan, leading to cell lysis and death in susceptible bacteria .
Antimicrobial Spectrum
Bacitracin A is primarily effective against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Certain Gram-negative bacteria : When used in combination with other agents, such as His6-OPH, it has shown enhanced activity against some Gram-negative strains .
Topical Use
Bacitracin is widely used in topical formulations for treating minor skin infections due to its low systemic absorption and localized action. It is often combined with other antibiotics in ointments to broaden its antimicrobial spectrum.
Systemic Use
Although bacitracin can be effective against vancomycin-resistant enterococci (VRE), its systemic use is limited due to nephrotoxicity. Studies have shown that while oral bacitracin can effectively reduce VRE colonization in some patients, the overall success rate varies significantly .
Recent Research Findings
Recent studies have explored various aspects of bacitracin's biological activity:
- Combination Therapies : Research indicates that combining bacitracin with enzymes like His6-OPH can significantly enhance its antibacterial efficacy against both Gram-positive and certain Gram-negative bacteria. For instance, the combination demonstrated an up to 8.5 times increase in effectiveness against specific yeast strains .
- Resistance Mechanisms : Investigations into drug-resistant pathogens have led to the development of rationally designed bacitracin variants that exhibit improved activity against resistant strains by maintaining stable complexes with C55PP .
- Adjuvant Strategies : Novel adjuvants such as alkyl gallates have been studied to potentiate bacitracin's effects against multidrug-resistant Staphylococcus aureus (MRSA). These agents may alter the binding dynamics of bacitracin to its target, enhancing its antimicrobial activity .
Case Studies
- Vancomycin-Resistant Enterococci (VRE) : In a clinical setting, patients treated with oral bacitracin at doses of 25,000 IU showed varying success rates in clearing VRE from their intestines, highlighting both potential and limitations in treatment efficacy .
- Nephrotoxicity Observations : A case report documented acute renal failure linked to prolonged bacitracin therapy, underscoring the need for careful monitoring when using this antibiotic systemically .
Summary Table of Bacitracin A's Biological Activity
| Characteristic | Details |
|---|---|
| Chemical Structure | Cyclopeptide antibiotic (1422.7 Da) |
| Mechanism of Action | Inhibition of peptidoglycan synthesis via binding to C55PP |
| Spectrum of Activity | Primarily Gram-positive; some Gram-negative with combinations |
| Clinical Uses | Topical antibiotic; potential systemic use with caution |
| Nephrotoxicity Risk | High; requires monitoring during systemic use |
| Recent Enhancements | Combination therapies and novel variants for resistant bacteria |
Q & A
Q. What interdisciplinary approaches are needed to explore Bacitracin A’s potential in non-antibiotic applications (e.g., anticancer or immunomodulatory roles)?
- Methodological Answer :
- Collaborate with oncology labs to test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using high-throughput screening.
- Integrate proteomic data (e.g., SILAC labeling) to identify off-target interactions.
- Validate findings in 3D organoid models to bridge in vitro and in vivo gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
